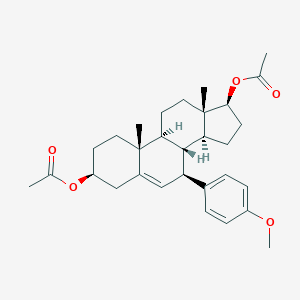![molecular formula C15H11N3O2S2 B221645 N-{6-[(2-thienylcarbonyl)amino]-2-pyridinyl}-2-thiophenecarboxamide](/img/structure/B221645.png)
N-{6-[(2-thienylcarbonyl)amino]-2-pyridinyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cambridge ID 5631829, also known by its molecular formula C15H11N3O2S2, is a compound with a molecular weight of 329.4 g/mol
Métodos De Preparación
The preparation of Cambridge ID 5631829 involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary and not publicly disclosed, general methods in organic synthesis can be applied. These methods typically involve the use of starting materials that undergo a series of chemical reactions, including condensation, cyclization, and functional group modifications, under controlled conditions to yield the desired compound. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Cambridge ID 5631829 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule, such as water. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Aplicaciones Científicas De Investigación
Cambridge ID 5631829 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a probe to investigate enzyme activities.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mecanismo De Acción
The mechanism of action of Cambridge ID 5631829 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Cambridge ID 5631829 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with analogous functional groups or molecular frameworks. For example:
Compound A: Similar molecular weight and functional groups, but different substitution pattern.
Compound B: Similar functional groups, but different molecular framework.
Compound C: Analogous molecular framework, but different functional groups.
The uniqueness of Cambridge ID 5631829 lies in its specific combination of functional groups and molecular framework, which confer distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C15H11N3O2S2 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
N-[6-(thiophene-2-carbonylamino)pyridin-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H11N3O2S2/c19-14(10-4-2-8-21-10)17-12-6-1-7-13(16-12)18-15(20)11-5-3-9-22-11/h1-9H,(H2,16,17,18,19,20) |
Clave InChI |
DDINIWYAOYACRS-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3 |
SMILES canónico |
C1=CC(=NC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol](/img/structure/B221594.png)





![11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221638.png)


![2-(4-chlorophenyl)-4-([1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]{4-nitrophenyl}methyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B221655.png)
![2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-methylphenyl]benzamide](/img/structure/B221662.png)


![2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B221677.png)
